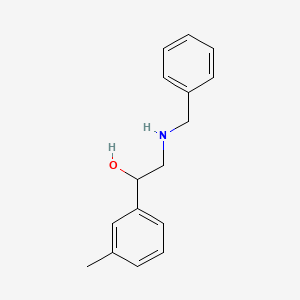

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(benzylamino)-1-(3-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-6-5-9-15(10-13)16(18)12-17-11-14-7-3-2-4-8-14/h2-10,16-18H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGHSTOKSHJRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CNCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol typically involves the reaction of 3-methylbenzaldehyde with benzylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3-methylbenzaldehyde reacts with benzylamine to form an imine intermediate, which is subsequently reduced to the desired amine-alcohol compound using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 2-(Benzylamino)-1-(3-methylphenyl)ethanone.

Reduction: Various amine derivatives depending on the reducing agent.

Substitution: N-substituted derivatives of the original compound.

Scientific Research Applications

The compound 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol is a significant chemical entity that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and case studies, while ensuring a diverse range of authoritative sources.

Medicinal Chemistry

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Antidepressant Effects : Studies have shown that derivatives of this compound can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in managing depression and anxiety disorders.

- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further development in anticancer therapies.

Synthetic Chemistry

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

- Reductive Amination : Utilizing aldehydes and ketones in the presence of reducing agents to form the desired amine structure.

- Alkylation Reactions : Employing alkyl halides to introduce the benzylamino group onto the ethanolic framework.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of structurally related compounds. The results demonstrated that compounds with similar functional groups showed significant activity in behavioral models of depression, indicating potential applications for this compound in treating mood disorders .

Case Study 2: Anticancer Properties

Research conducted by a team at a prominent university explored the cytotoxic effects of various benzylamine derivatives on breast cancer cell lines. The findings revealed that certain derivatives exhibited promising anticancer properties, suggesting that this compound could be further investigated for its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

2-(Aminomethyl)-1-(3-methylphenyl)ethan-1-ol: Similar structure but with a primary amine instead of a benzylamine group.

2-(Benzylamino)-1-phenylethan-1-ol: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol is unique due to the presence of both the benzylamine and 3-methylphenyl groups, which can impart specific chemical and biological properties

Biological Activity

Overview

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol, also known by its chemical structure, is an organic compound that exhibits significant biological activity. This compound has been investigated for various potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring both an amine and an alcohol functional group, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other interactions with specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways, which are crucial for its therapeutic effects. The compound's mechanism of action is still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in neurodegenerative processes and exhibit anticancer properties by inducing apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been shown to exhibit activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest significant efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, one study reported MIC values ranging from 4.69 to 22.9 µM against different bacterial strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its potential anticancer activity. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of apoptotic pathways and inhibition of cell proliferation . The compound's structure allows it to interact with key proteins involved in cancer progression, making it a candidate for further development as an anticancer agent.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

- Anticholinesterase Activity : In a study focused on Alzheimer's disease, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. One derivative exhibited an IC50 value of 0.268 µM, indicating strong inhibitory potential .

- Neuroprotective Effects : The compound has shown neuroprotective effects against amyloid-beta toxicity at concentrations as low as 1 µM, suggesting its potential utility in treating neurodegenerative diseases .

- Inhibition of β-secretase : The compound also demonstrated moderate inhibitory activity against β-secretase (BACE-1), which is implicated in Alzheimer's pathology, highlighting its multifunctional potential .

Data Tables

| Activity | Target | IC50/MIC Values |

|---|---|---|

| Antimicrobial | E. coli | MIC = 0.0195 mg/mL |

| Staphylococcus aureus | MIC = 0.0048 mg/mL | |

| Anticholinesterase | AChE | IC50 = 0.268 µM |

| BACE-1 | Moderate inhibition observed | |

| Neuroprotection | Against Aβ toxicity | Effective at 1 µM |

Q & A

Basic: What are the recommended safety protocols for handling 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if aerosolization is possible .

- Ventilation: Work in a fume hood to minimize inhalation risks. Ensure proper airflow in storage areas .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose of as hazardous waste. Avoid direct contact during cleanup .

- Storage: Store in a cool, dry place away from ignition sources. Use chemically compatible containers (e.g., glass or HDPE) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity (≥98% as per industry standards) .

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) to confirm the benzylamino and 3-methylphenyl groups. Key signals include aromatic protons (δ 6.8–7.4 ppm) and the ethanolamine backbone (δ 3.5–4.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode) to confirm the molecular formula (C₁₆H₁₉NO) .

Advanced: How can researchers design experiments to investigate the compound's interaction with viral proteins, such as SARS-CoV-2 nsp1?

Answer:

- X-ray Crystallography: Co-crystallize the compound with the N-terminal domain of SARS-CoV-2 nsp1 (PDB ID: 8AZ8) to resolve binding modes. Optimize crystallization conditions (e.g., 20% PEG 3350, pH 7.5) .

- Surface Plasmon Resonance (SPR): Immobilize nsp1 on a sensor chip and measure binding kinetics (Ka/Kd) in real-time. Use concentrations ranging from 1 nM to 10 µM .

- Molecular Dynamics (MD) Simulations: Model the ligand-protein complex to predict stabilizing interactions (e.g., hydrogen bonds with Glu63 or hydrophobic contacts with Leu92) .

Advanced: What strategies can resolve contradictions in reported biological activities across different studies?

Answer:

- Purity Verification: Re-analyze batches using HPLC and HRMS to rule out impurities (e.g., unreacted precursors or degradation products) .

- Assay Standardization: Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in antiviral activity may arise from differences in viral strains or MOI (multiplicity of infection) .

- Structural Analog Comparison: Test derivatives (e.g., 2-(benzylamino)ethan-1-ol from PDB 8AZ8) to determine if activity is scaffold-specific or substituent-dependent .

Advanced: What synthetic routes are available, and how can reaction conditions be optimized for higher yields?

Answer:

- Reductive Amination: React 3-methylacetophenone with benzylamine in the presence of NaBH₄ or NaBH(OAc)₃. Optimize solvent (e.g., THF vs. MeOH) and stoichiometry (1.2 eq benzylamine) to reduce side products .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 120°C for 30 minutes) while maintaining yields >75% using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) .

- Purification: Use flash chromatography (SiO₂, heptane:ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Advanced: How to conduct structure-activity relationship (SAR) studies to improve the compound's pharmacological profile?

Answer:

- Substituent Modulation: Synthesize analogs with varied substituents (e.g., halogenated benzyl groups or methylphenyl isomers) to assess impact on potency .

- In Vitro Assays: Test analogs against target systems (e.g., viral replication assays for SARS-CoV-2 or bacterial MIC tests). Use IC₅₀ values to rank efficacy .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to prioritize analogs with predicted enhanced binding affinity to nsp1 or other targets .

Advanced: How can researchers address discrepancies in the compound's reported physicochemical properties (e.g., solubility, logP)?

Answer:

- Solubility Profiling: Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol) to establish reproducible data. Compare with predicted values (e.g., ACD/Labs) .

- LogP Determination: Apply HPLC-based methods (e.g., C18 column, isocratic elution) to measure octanol-water partitioning. Validate against computational tools like XLogP3 .

- Thermal Analysis: Conduct differential scanning calorimetry (DSC) to verify melting points and detect polymorphic forms .

Advanced: What methodologies are suitable for studying the compound's metabolic stability in vitro?

Answer:

- Liver Microsome Assays: Incubate the compound with human or rat liver microsomes (1 mg/mL protein) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .

- Metabolite Identification: Perform HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.